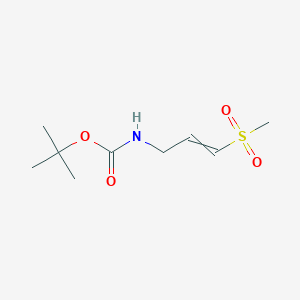
tert-butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate: is a compound that features a tert-butyl carbamate group and a methanesulfonylprop-2-en-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent under basic conditions. For example, the reaction can be carried out using sodium hydride (NaH) as a base and an alkyl halide as the alkylating agent. The reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Products with oxidized sulfonyl groups.
Reduction: Products with reduced sulfonyl groups.
Substitution: Products with substituted nucleophiles replacing the methanesulfonyl group.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in organic synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for investigating the behavior of carbamate-protected amines in biological systems .
Medicine: It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis .
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine. This property is exploited in peptide synthesis and other organic transformations .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used in mass spectrometric analysis and as a protected amine.
tert-Butyl N-hydroxycarbamate: Used in Diels-Alder reactions and as a protecting group.
Uniqueness: tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate is unique due to the presence of the methanesulfonylprop-2-en-1-yl moiety, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable .
Propriétés
Formule moléculaire |
C9H17NO4S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
tert-butyl N-(3-methylsulfonylprop-2-enyl)carbamate |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-6-5-7-15(4,12)13/h5,7H,6H2,1-4H3,(H,10,11) |
Clé InChI |
DFXMOFQFGNFDGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC=CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



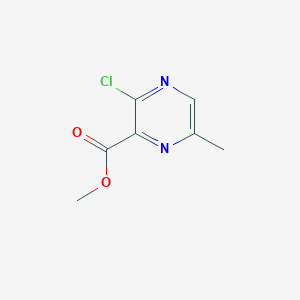
![(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol](/img/structure/B12514778.png)
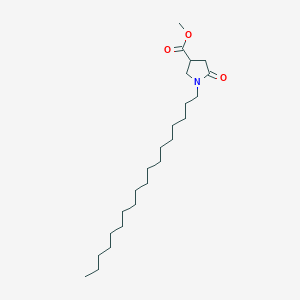
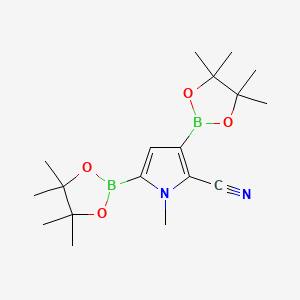
![2-({6-[(6-{[6-(Decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12514788.png)
![[(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B12514790.png)
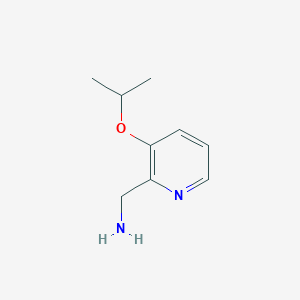
![2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)
![1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B12514804.png)

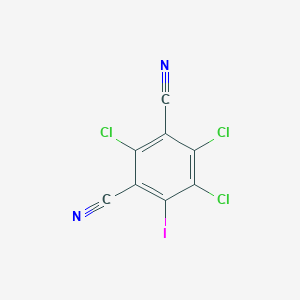
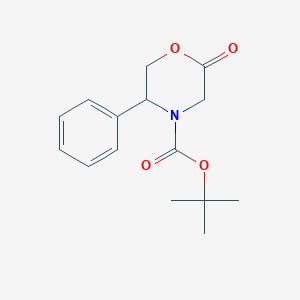
![N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B12514833.png)
